![molecular formula C19H20ClN5O2 B2415631 1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887457-33-2](/img/structure/B2415631.png)
1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
The compound “1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Scientific Research Applications
- Two derivatives of this pyrazolo[3,4-d]pyrimidin-4-one exhibited promising activity against PfPK7 (with IC50 values of 10–20 µM). These compounds could serve as starting points for antimalarial drug development .
Antimalarial Activity
Antifungal Properties
Mechanism of Action
Target of Action
The primary target of this compound is the PfPK7 kinase of Plasmodium falciparum, the organism responsible for the most virulent form of malaria . This kinase plays a crucial role in the life cycle of the parasite, making it a potential target for antimalarial drugs.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a disruption of the parasite’s normal functions, due to the inhibition of the PfPK7 kinase . This could result in the death of the parasite or a reduction in its ability to reproduce, thereby alleviating the symptoms of malaria.
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-13-5-7-23(8-6-13)17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-3-14(20)9-15/h2-4,9-10,12-13H,5-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPAQJJHMXDUEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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